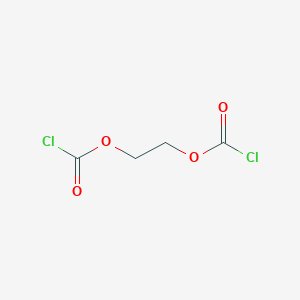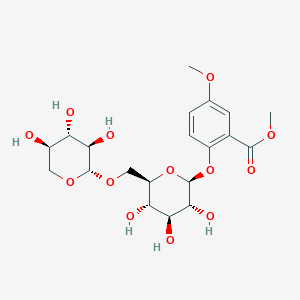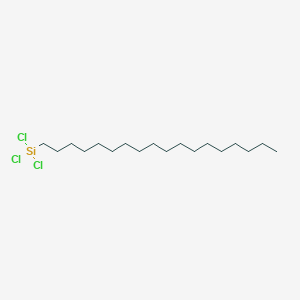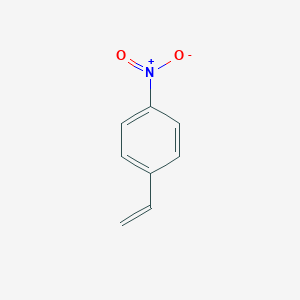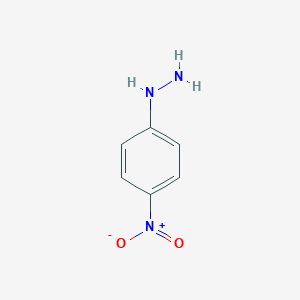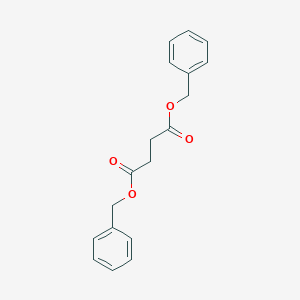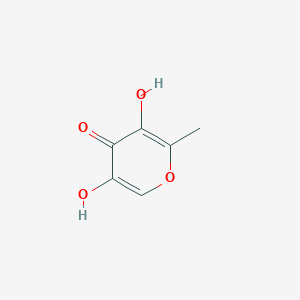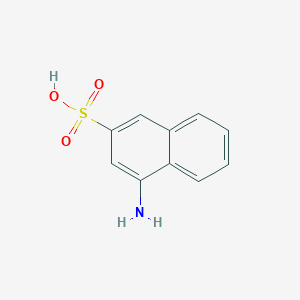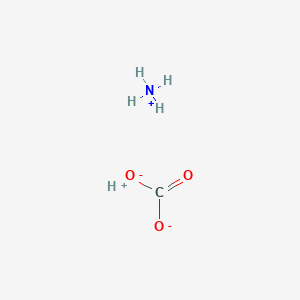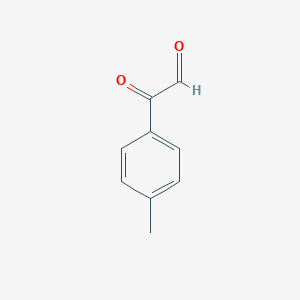
2-(4-Methylphenyl)-2-oxoacetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-Methylphenyl)-2-oxoacetaldehyde and related compounds involves various strategies, including base-catalyzed reactions and condensation processes. For instance, α-oxoketene dithioacetals react with 1,4-dithiane-2,5-diol in the presence of potassium carbonate to yield corresponding thiophenes, demonstrating a method for generating structures related to 2-(4-Methylphenyl)-2-oxoacetaldehyde (Kumara et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)-2-oxoacetaldehyde and analogs has been explored through various spectroscopic and computational methods. Structural, spectroscopic (FT-IR, NMR, UV-visible), and nonlinear optical (NLO) properties, along with cytotoxic and molecular docking studies, have been performed to understand the conformational behaviors and electronic properties of these molecules (Kucuk et al., 2017).
Chemical Reactions and Properties
2-(4-Methylphenyl)-2-oxoacetaldehyde participates in various chemical reactions, including Strecker-type degradation and oxidative [3 + 3] benzannulation reactions, indicating its versatility in organic synthesis. These reactions facilitate the synthesis of diverse molecular architectures, highlighting the compound's utility as a synthetic building block (Zamora et al., 2013).
Applications De Recherche Scientifique
Sorption Studies : A study investigated the sorption properties of a related compound, 2-(biphenyl-4-yl)-2-oxoacetaldehyde oxime, towards Zn(II) ions. This compound was found effective as a sorbent in aqueous solutions, with sorption characteristics evaluated using Langmuir and Freundlich adsorption isotherms and thermodynamic parameters (Alici & Akın, 2013).
Lipid Oxidation Studies : Another research focused on the degradation of phenylalanine initiated by compounds similar to 2-(4-Methylphenyl)-2-oxoacetaldehyde, highlighting their role in the formation of lipid oxidation products. This study is significant for understanding lipid-derived carbonyl compounds and their implications in various chemical reactions (Zamora, Alcón & Hidalgo, 2013).
Synthesis of Novel Compounds : Research on the synthesis of bis(2-thioxothiazolidin-4-one) derivatives, which involved the use of compounds like 2-(1H-indol-3-yl)2-oxoacetaldehydes, highlights the potential of 2-(4-Methylphenyl)-2-oxoacetaldehyde in the creation of new molecules with possible pharmaceutical applications (Kamila & Biehl, 2012).
Spectral and Structural Studies : A study on the structural and spectroscopic characteristics of a related compound, 4-nitro-isonitrosoacetophenone, used methods like density functional theory (DFT) to analyze its properties. These kinds of studies are crucial for understanding the molecular behavior and potential applications of similar compounds (Kucuk, Kaya & Kaya, 2017).
Catalytic Activity Studies : Research into oxo-rhenium complexes containing heterocyclic ligands, including derivatives of 2-(4-Methylphenyl)-2-oxoacetaldehyde, has explored their catalytic activity in the reduction of aldehydes. Such studies are significant for developing new catalytic systems in synthetic chemistry (Bernando et al., 2015).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be pursued, and any improvements that could be made to its synthesis.
For a specific compound, these analyses would be based on experimental data and research findings. If you have a different compound in mind or if “2-(4-Methylphenyl)-2-oxoacetaldehyde” is known by a different name, please provide more information. I’m here to help!
Propriétés
IUPAC Name |
2-(4-methylphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHHEDLAUNMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-oxoacetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



